

A Comprehensive Technical Guide to 1-Phenylethylamine Hydrochloride

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Compound of Interest

Compound Name: 1-Phenylethylamine hydrochloride

Cat. No.: B3039810

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This technical guide provides an in-depth overview of **1-Phenylethylamine hydrochloride**, catering to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its neurochemical mechanism of action.

CAS Number: The CAS number for **1-Phenylethylamine hydrochloride** is 13437-79-1[1][2][3][4].

Physicochemical Properties

1-Phenylethylamine hydrochloride, also known as α -methylbenzylamine hydrochloride, is a phenethylamine derivative. Its key properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₁ N · HCl (or C ₈ H ₁₂ ClN)	[1][5]
Molecular Weight	157.64 g/mol	[2][5]
Appearance	White crystalline powder or solid	[1][5]
Melting Point	148 °C	[2]
Solubility	Soluble in water and methanol; slightly soluble in acetonitrile; soluble in chloroform.	[1][5]
Purity	Typically ≥98%	[1][3]
InChI Key	YEHGSOZIZRABBU- UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CC(C1=CC=CC=C1)N.Cl</chem>	[2]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of **1-Phenylethylamine hydrochloride**.

Synthesis of 1-Phenylethylamine Hydrochloride via Reductive Amination

This protocol is based on the reductive amination of acetophenone, followed by hydrolysis.[6]
[7]

Materials:

- Acetophenone
- Ammonium formate
- Benzene

- Concentrated hydrochloric acid
- Sodium hydroxide
- Porous porcelain chips
- Apparatus: Claisen flask with fractionating side arm, condenser, thermometer, separatory funnel, round-bottomed flask for steam distillation.

Procedure:

- **Reaction Setup:** In a 250 ml Claisen flask, combine 125 g of ammonium formate, 75 g of acetophenone, and a few porous porcelain chips. Insert a thermometer extending nearly to the bottom of the flask and attach a condenser for downward distillation.
- **Initial Reaction:** Heat the mixture. The components will initially form two layers and then become homogeneous at 150-155°C, at which point the reaction begins with slight frothing.
- **Heating and Distillation:** Continue heating, raising the temperature to 185°C over approximately 2 hours. During this time, acetophenone, water, and ammonium carbonate will distill.
- **Recycling Acetophenone:** Separate the upper layer of acetophenone from the distillate and return it to the reaction flask. Heat the mixture for an additional 3 hours at 180-185°C.
- **Workup:** Allow the reaction mixture to cool. Transfer it to a 250 ml separatory funnel and wash with 100 ml of water to remove formamide and ammonium formate.
- **Extraction:** Separate the crude α -phenylethylformamide and return it to the Claisen flask. Extract the aqueous layer with two 15 ml portions of benzene and add the benzene extracts to the flask.
- **Hydrolysis:** Add 75 ml of concentrated hydrochloric acid and a few porcelain chips to the flask. Heat the mixture cautiously, collecting about 30 ml of benzene, and then boil gently for another 40 minutes to hydrolyze the formamide to **1-phenylethylamine hydrochloride**.

- Purification: After cooling, remove any unreacted acetophenone by extracting with 25 ml of benzene, followed by three 15 ml portions of the solvent.
- Isolation: Transfer the aqueous acid solution to a 500-ml round-bottomed flask. Cautiously add a solution of 62.6 g of sodium hydroxide in 125 ml of water and proceed with steam distillation to isolate the free amine, which can then be converted back to the hydrochloride salt if desired.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

This method is for the detection and quantification of chiral phenylethylamine.^[8]

Chromatographic Conditions:

- Chromatographic Column: Crown ether derivative-coated silica gel packed column (5 μ m particle size).
- Mobile Phase: Perchloric acid aqueous solution (pH=1.0) / Acetonitrile = 50:50 (v/v).
- Detection Wavelength: 210 nm (UV detector).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 25 °C.

Solution Preparation:

- Mobile Phase Preparation: To prepare the perchloric acid solution (pH=1.0), weigh 16.3 g of perchloric acid (72%) into a 1000 mL volumetric flask and dilute with water to the mark. Mix this solution with an equal volume of acetonitrile and degas.
- System Suitability Solution: Weigh 50 mg of DL-phenethylamine reference substance and dissolve in 10 mL of the mobile phase.
- Test Solution: Weigh 50 mg of the test sample (e.g., (R)-(+)-1-phenylethylamine) and dissolve in 10 mL of the mobile phase. Filter the solution.

Analytical Procedure:

- Inject 1 μ L of the system suitability solution into the liquid chromatograph. The resolution between the levorotatory and dextrorotatory phenethylamine peaks should be ≥ 1.5 .
- Inject 1 μ L of the test solution in triplicate and record the chromatograms.
- Calculate the content of each enantiomer using the peak areas. For example, the content of (S)-(-)-1-phenylethylamine is calculated as: $[(\text{Peak Area of (S)-isomer}) / (\text{Total Peak Area of both isomers})] * 100\%$.

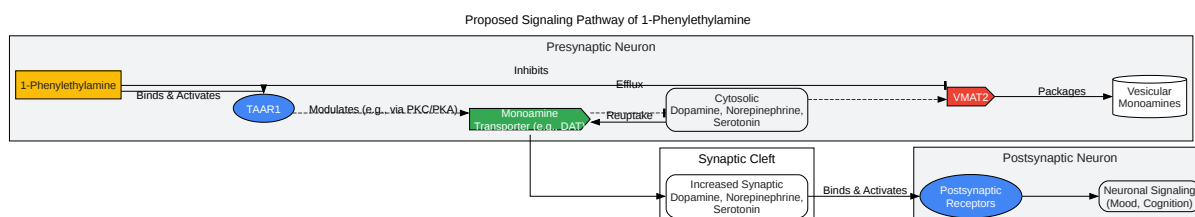
Mechanism of Action and Signaling Pathway

1-Phenylethylamine is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.^{[9][10]} Its hydrochloride salt is expected to exhibit similar activity once the free amine is released. The primary mechanism involves the modulation of monoaminergic systems, including dopamine, norepinephrine, and serotonin.^{[9][11]}

Key Actions:

- **TAAR1 Agonism:** Phenylethylamine is a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 in monoamine neurons leads to a cascade of downstream effects.
- **VMAT2 Inhibition:** It inhibits the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.^[11] This inhibition leads to an increase in cytosolic monoamine concentrations.
- **Monoamine Release:** By activating TAAR1 and inhibiting VMAT2, phenylethylamine promotes the release of dopamine, norepinephrine, and serotonin from presynaptic terminals.^{[9][10]} This action is similar to that of amphetamine.^[10]

The following diagram illustrates the proposed signaling pathway for 1-Phenylethylamine.



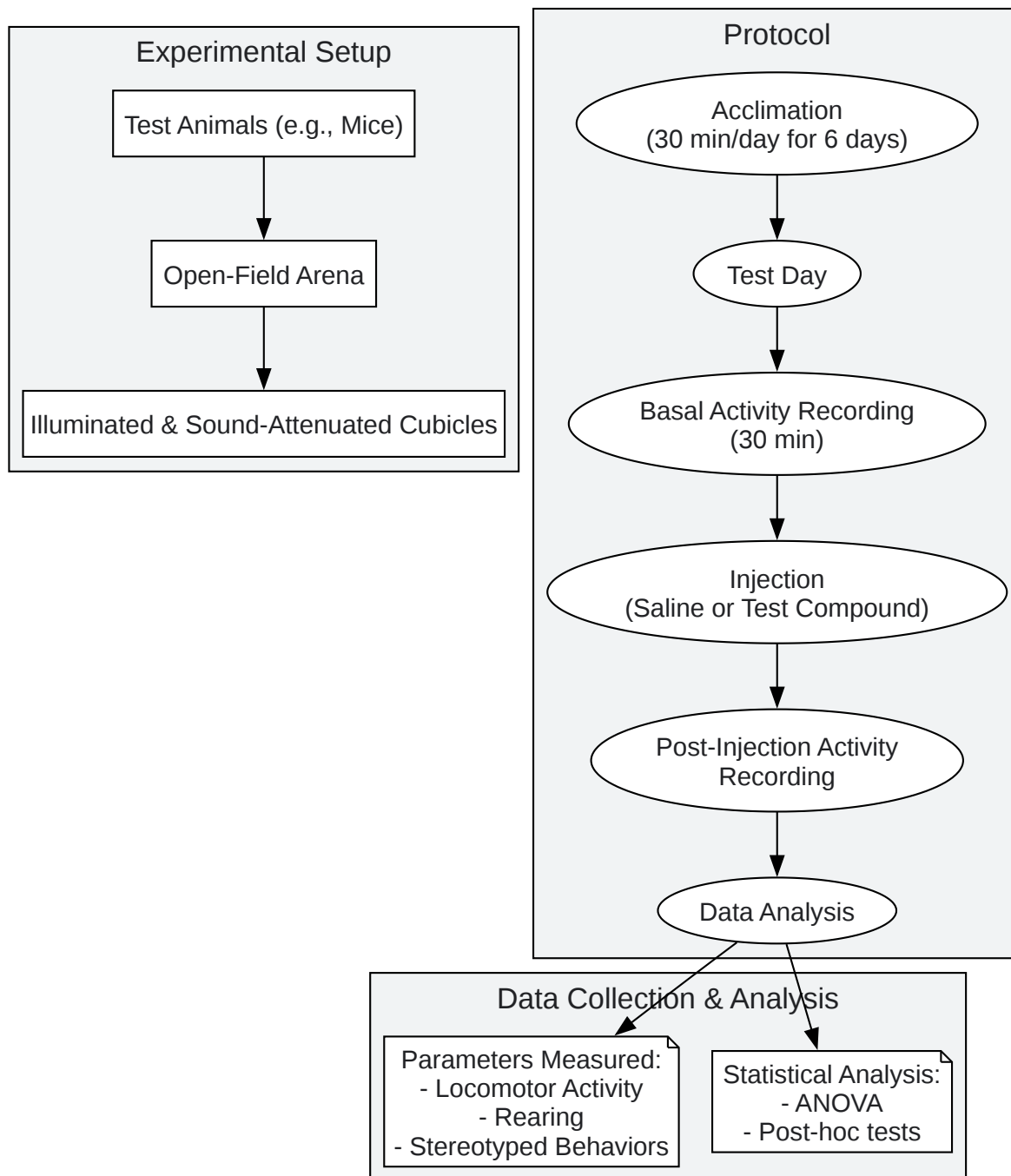
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Signaling cascade of 1-Phenylethylamine.

Experimental Workflow for Psychomotor Activity Assessment

This workflow outlines a typical procedure for evaluating the effects of a substance like β -phenylethylamine (a related compound) on rodent behavior using an open-field test.^[12]

Workflow for Open-Field Test



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Workflow for behavioral assessment.

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